molecular formula C22H21FN4O3 B11221090 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221090
M. Wt: 408.4 g/mol
InChI Key: AYVIMRIUSOUYSO-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by two distinct substituents:

  • A 3,4-dimethoxyphenethyl group at position 2 of the triazolopyrimidine core.
  • A 2-fluoro-4-methoxyphenyl group at position 7.

The structural features of Compound A, such as methoxy and fluorine substituents, are strategically designed to enhance metabolic stability, lipophilicity, and target-binding affinity .

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21FN4O3/c1-28-15-6-7-16(17(23)13-15)18-10-11-24-22-25-21(26-27(18)22)9-5-14-4-8-19(29-2)20(12-14)30-3/h4,6-8,10-13H,5,9H2,1-3H3

InChI Key

AYVIMRIUSOUYSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC(=C(C=C4)OC)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, particularly in models of leukemia and solid tumors.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
  • CYP450 Inhibition : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible drug-drug interactions.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has been conducted to understand how different substituents affect biological activity. The following table summarizes key findings:

Substituent PositionSubstituent TypeEffect on Activity
3DimethoxyphenylIncreased selectivity for cancer cells
4FluorophenylEnhanced lipophilicity and solubility
5MethylImproved metabolic stability

Case Studies

Several case studies have evaluated the biological activity of similar compounds within the same chemical class:

  • Case Study 1 : A related triazolo-pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models. This suggests that modifications to the substituent groups can enhance anticancer efficacy.
  • Case Study 2 : A series of substituted analogs were tested for their selectivity against various cancer cell lines. Results revealed that specific substitutions at the 7-position significantly increased potency.

Pharmacological Effects

The pharmacological effects of this compound are noteworthy:

  • Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : It has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory markers.
  • Drug Metabolism Interaction : Its interaction with cytochrome P450 enzymes suggests it could influence the metabolism of co-administered drugs.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Key Differences :

  • Position 2 : Benzyl group with 4-fluoro substitution vs. phenethyl group with 3,4-dimethoxy in Compound A .
  • Position 7 : 3,4-Dimethoxyphenyl vs. 2-fluoro-4-methoxyphenyl in Compound A .

Implications :

  • The 2-fluoro substitution on the phenyl ring at position 7 may enhance electron-withdrawing effects, influencing π-π stacking interactions in biological targets .

Structural Analog 2: 5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Key Differences :

  • Position 5 : 2-Fluorophenyl substitution (absent in Compound A ).
  • Position 7 : Amine-linked 4-methoxyphenethyl group vs. direct 2-fluoro-4-methoxyphenyl in Compound A .

Implications :

  • The absence of a substituent at position 5 in Compound A may reduce steric hindrance, allowing better accommodation in active sites .
  • Direct attachment of the 2-fluoro-4-methoxyphenyl group at position 7 could improve aromatic interactions compared to the amine-linked analog .

Structural Analog 3: 7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Key Differences :

  • Core Saturation : 4,7-Dihydro (partially saturated) vs. fully aromatic core in Compound A .
  • Position 5: 4-Methylphenyl vs.

Implications :

  • The fully aromatic triazolopyrimidine core in Compound A may enhance planarity and stacking interactions with biological targets compared to dihydro analogs .
  • The methyl group at position 5 in the analog increases hydrophobicity, whereas Compound A prioritizes electronic modulation via fluorine and methoxy groups .

Physicochemical and Pharmacokinetic Properties

Property Compound A Analog 1 Analog 2
Molecular Weight ~464.4 g/mol (estimated) 364.38 g/mol ~390.4 g/mol (estimated)
LogP (Predicted) ~3.5 (high due to methoxy groups) ~3.0 ~2.8
Water Solubility Low (hydrophobic substituents) Low Moderate (amine group)
Metabolic Stability High (fluorine reduces oxidation) Moderate Moderate

Key Observations :

  • The fluorine atom in Compound A likely enhances resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

Herbicidal Activity

Triazolopyrimidine sulfonamides (e.g., compounds in ) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition.

Antimalarial Potential

Triazolopyrimidines with trifluoromethyl groups () inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). While Compound A lacks this substituent, its fluorine atom may contribute to similar target engagement .

Vasodilator Activity

Benzylthio-substituted triazolopyrimidines () show vasodilation via potassium channel activation. Compound A ’s phenethyl group may offer improved selectivity over benzylthio analogs .

Biological Activity

The compound 2-(3,4-Dimethoxyphenethyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic molecule characterized by a complex structure that includes a triazolo-pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O3C_{22}H_{21}FN_{4}O_{3} with a molecular weight of 408.4 g/mol. The presence of methoxy and fluoro substituents on the phenyl rings enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that This compound exhibits notable biological activities:

  • Anticancer Activity : Several studies have explored its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of lung (A549), colon (HCT116), and breast (MCF-7) cancer cells.
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Anticancer Studies

A study published in the Egyptian Journal of Chemistry evaluated the cytotoxic effects of triazolo-pyrimidine derivatives, including our compound, against cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
This compoundA54920.5
DoxorubicinA54918.0
2-(4-Methoxyphenethyl)-7-(3-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidineMCF-715.0

The mechanism through which this compound exerts its anticancer effects appears to involve the promotion of tubulin polymerization and disruption of microtubule dynamics . This action is critical as it interferes with cell division processes in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) analysis suggests that the presence of both methoxy and fluoro groups enhances its biological activity.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of triazolo-pyrimidines and tested their efficacy against MCF-7 cells. The study found that derivatives closely resembling This compound exhibited IC50 values significantly lower than those of traditional treatments.

Case Study 2: Antimicrobial Testing
A separate investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL. This suggests strong potential for further development as an antibiotic agent .

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